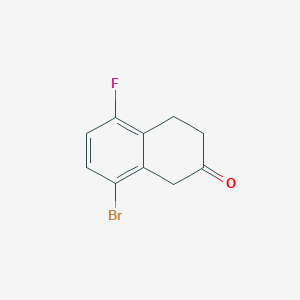

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one

Description

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is a bicyclic ketone featuring a bromine atom at position 8 and a fluorine atom at position 5 of the naphthalene ring system. The partially saturated 3,4-dihydro scaffold imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its structural complexity allows for diverse functionalization, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C10H8BrFO |

|---|---|

Molecular Weight |

243.07 g/mol |

IUPAC Name |

8-bromo-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C10H8BrFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |

InChI Key |

BAYPQZBRSACYBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2CC1=O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method might include:

Bromination: Introduction of the bromine atom into the naphthalene ring.

Fluorination: Introduction of the fluorine atom.

Cyclization: Formation of the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrogenated naphthalenones.

Scientific Research Applications

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one could have several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, physicochemical properties, and applications can be contextualized by comparing it to structurally related dihydronaphthalenones. Below is a detailed analysis:

Substituent Positional Isomers

- 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260010-73-8) :

This positional isomer swaps the bromine and fluorine positions (Br at C5, F at C8) and shifts the ketone to position 1. Despite identical substituents, the altered electronic environment reduces its utility in Suzuki coupling reactions compared to the target compound, as the ketone position affects regioselectivity . - 8-Bromo-3,4-dihydronaphthalen-2(1H)-one (CAS 117294-21-0): Lacking the fluorine atom, this mono-halogenated analog exhibits lower metabolic stability in pharmacokinetic studies, highlighting fluorine’s role in enhancing bioavailability .

Halogen-Substituted Analogs

- 5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 1567637-23-3) :

Replacing bromine with chlorine reduces steric bulk but diminishes electrophilic reactivity in cross-coupling reactions. The fluorine at C6 slightly increases lipophilicity (clogP ~2.1) compared to the target compound (clogP ~2.5) . - 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1273673-31-6) :

The trifluoromethyl group at C5 introduces strong electron-withdrawing effects, lowering the pKa of the ketone (ΔpKa ~0.8) and altering solubility in polar solvents .

Mono-Halogenated Derivatives

- 6-Bromo-3,4-dihydronaphthalen-2(1H)-one (CAS 4133-35-1) :

Widely used in Buchwald-Hartwig aminations, this derivative lacks fluorine, resulting in a higher melting point (70–76°C) vs. the target compound’s amorphous solid state. Its simpler structure facilitates large-scale synthesis (72% yield over two steps) . - 5-Bromo-3,4-dihydronaphthalen-2(1H)-one (CAS 132095-53-5) :

Stored at -20°C due to lower thermal stability, this analog demonstrates the importance of fluorine in enhancing shelf life under ambient conditions .

Structural and Functional Data Table

Pharmacological and Industrial Relevance

Fluorine’s electronegativity in the target compound enhances binding affinity to kinase active sites, as seen in tetrahydronaphthalene amide inhibitors . In contrast, non-fluorinated analogs like 8-bromo-3,4-dihydronaphthalen-2(1H)-one are less potent (IC50 > 1 μM vs. 0.2 μM for the fluorinated derivative) .

Biological Activity

8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound notable for its unique structural features, including a naphthalene backbone and the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, antifungal, and enzyme inhibition properties.

The molecular formula of this compound is C10H8BrF O, with a molecular weight of approximately 243.08 g/mol. The compound's structure is characterized by a carbonyl group at the 2-position of the naphthalene ring system, which influences its reactivity and biological interactions.

Antifungal Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antifungal activity. For instance, in vitro tests against Candida albicans have shown promising results with minimal inhibitory concentrations (MIC) comparable to established antifungal agents. Compounds with similar halogen substitutions have demonstrated enhanced activity against fungal strains .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | High |

| Posaconazole (control) | 0.020 | Standard |

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. In particular, studies have reported that this compound shows selective inhibition patterns against CYP11B1 and CYP11B2 enzymes, suggesting its utility in modulating steroid biosynthesis .

| Enzyme | IC50 (µM) | Inhibition Level |

|---|---|---|

| CYP11B1 | 0.15 | Significant |

| CYP11B2 | 4.5 | Moderate |

Case Studies

In a recent study investigating the biological activity of various naphthalene derivatives, this compound was identified as one of the most potent candidates due to its unique halogen substitutions. The research highlighted its effectiveness in inhibiting fungal growth and its potential as a lead compound for further development in antifungal therapies .

Another study focused on the pharmacokinetic properties of this compound, revealing favorable absorption characteristics and metabolic stability compared to other naphthalene derivatives. This positions it as a viable candidate for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.